Product packaging for 2,6-Dibromophenolindophenol Sodium Salt(Cat. No.:)

2,6-Dibromophenolindophenol Sodium Salt

Cat. No.: B12342987
M. Wt: 379.99 g/mol
InChI Key: XLTDMBHGUIGIGZ-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Indophenol (B113434) Dyes as Research Probes

The history of indophenol dyes is rooted in the mid-19th century, a period marked by the burgeoning field of synthetic organic chemistry. mpbio.com Initially explored for their potential as textile dyes, their utility in scientific investigation soon became apparent. A notable early application was in the Berthelot reaction, first described in 1859, for the detection of ammonia, where the formation of indophenol results in a distinct blue color. nih.gov

The evolution of these dyes into sophisticated research probes was significantly advanced by the work of pioneering scientists like Paul Ehrlich. In his seminal studies on in vivo staining, Ehrlich utilized indophenol blue to differentiate tissues based on their oxygen saturation levels, laying the groundwork for understanding cellular respiration and metabolic processes. This early work demonstrated the potential of indophenol derivatives to act as indicators of biological redox states.

Over the 20th century, the synthesis of halogenated indophenols, such as the well-studied 2,6-Dichlorophenolindophenol (DCPIP), led to the development of more stable and specific redox indicators. These probes became instrumental in a wide range of biochemical studies, most notably in the elucidation of photosynthetic and mitochondrial electron transport chains.

The Significance of 2,6-Dibromophenolindophenol Sodium Salt within Redox Indicator Chemistry

Within the family of indophenol redox indicators, the halogenated derivatives are of particular importance due to their altered redox potentials and stability. This compound, like its dichloro- counterpart, is a water-soluble dye that exhibits a distinct color change upon reduction. In its oxidized state, the compound is expected to be a deep blue or green, while its reduced form is colorless. This transformation is the cornerstone of its function as a redox indicator.

The primary significance of this compound lies in its ability to act as an artificial electron acceptor in biological systems. The substitution of chlorine with bromine is anticipated to modulate the redox potential of the molecule, potentially offering advantages in specific applications where a different electron-accepting capacity is required. For instance, in the study of dehydrogenase enzymes, the rate of dye reduction can serve as a direct measure of enzyme activity.

One of the most prominent applications for this class of indicators is in the quantification of ascorbic acid (Vitamin C). abcam.com Ascorbic acid is a potent reducing agent, and in its presence, the colored indophenol dye is rapidly reduced to its colorless form. The amount of dye decolorized is directly proportional to the concentration of ascorbic acid, a principle that forms the basis of a widely used titrimetric or spectrophotometric assay. abcam.comwikipedia.org

Scope and Research Imperatives for this compound Investigations

While the applications of the dichloro- derivative are well-documented, the specific research landscape for this compound is less defined. However, based on the known chemistry of indophenols, several key research imperatives can be identified. A primary focus would be the precise determination of its standard redox potential and a thorough comparison of its reactivity with that of DCPIP. This would help to delineate the specific experimental conditions under which the dibromo- compound might offer superior performance.

Further research could explore its utility as a probe in novel biosensor development. The coupling of the dye's redox activity with enzymatic reactions could lead to the creation of sensitive and selective analytical devices for a range of target molecules. Additionally, investigations into its interactions with various components of the mitochondrial electron transport chain could provide new insights into cellular metabolism and the effects of xenobiotics on these pathways.

The development of advanced analytical methods utilizing this compound also represents a significant area for future research. This could include its application in flow-injection analysis, capillary electrophoresis, and various microscopic techniques for in situ monitoring of redox processes in living cells. A comprehensive understanding of its photochemical properties and potential for use in photoredox catalysis could also open up new avenues of investigation.

Detailed Research Findings

Given the limited specific data for this compound, the following tables present data for its close analogue, 2,6-Dichlorophenolindophenol Sodium Salt, which is expected to have similar properties.

Physicochemical Properties of 2,6-Dichlorophenolindophenol Sodium Salt

Property Value Reference(s)
Appearance Dark green powder chemicalbook.com
Oxidized Color Blue mpbio.com
Reduced Color Colorless mpbio.com
Solubility Soluble in water chemicalbook.com
Molecular Formula C₁₂H₆Cl₂NNaO₂ mpbio.com

| Molecular Weight | 290.07 g/mol | nih.gov |

Applications of 2,6-Dichlorophenolindophenol Sodium Salt in Research

Application Area Description Reference(s)
Vitamin C Quantification Acts as a titrant or spectrophotometric reagent for the determination of ascorbic acid in various samples. abcam.com
Photosynthesis Research Serves as an artificial electron acceptor to measure the rate of the light-dependent reactions of photosynthesis (the Hill reaction). mpbio.comwikipedia.org
Enzyme Assays Used as a substrate or electron acceptor for various oxidoreductase enzymes, allowing for the kinetic analysis of enzyme activity. abcam.com
Microbial Viability Can be used to assess the metabolic activity of microbial populations, as viable cells can reduce the dye.

| Biosensors | Incorporated into the design of biosensors for the detection of various analytes through coupled enzymatic reactions. | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Br2NNaO2 B12342987 2,6-Dibromophenolindophenol Sodium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7Br2NNaO2

Molecular Weight

379.99 g/mol

InChI

InChI=1S/C12H7Br2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,17H;

InChI Key

XLTDMBHGUIGIGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Br)O)Br.[Na]

Origin of Product

United States

Theoretical and Mechanistic Underpinnings of 2,6 Dibromophenolindophenol Sodium Salt Activity

Principles of Redox Potential and Electron Transfer Mechanisms in Phenolindophenol Systems

The functionality of 2,6-Dibromophenolindophenol Sodium Salt in various research applications is fundamentally linked to its ability to undergo reversible reduction-oxidation reactions and its characteristic redox potential.

Reversible Reduction-Oxidation Processes

Phenolindophenol systems, including the 2,6-dibromo derivative, are characterized by their capacity to accept electrons and protons, leading to a change in their chemical structure and, consequently, their physical properties. The core of this process is a reversible redox reaction. In its oxidized state, the compound typically presents a distinct color, which is lost upon reduction. This transformation involves the uptake of two electrons and two protons by the quinone-imine structure of the indophenol (B113434) dye. The reduced form is the colorless leuco-dye. This reversibility is a key feature, allowing for its use in monitoring reactions involving electron transfer.

The general mechanism for the reduction of an indophenol, such as 2,6-Dibromophenolindophenol, can be depicted as the conversion of the colored quinonoid form to the colorless phenolic form. This process is crucial in applications like the determination of ascorbic acid, where the vitamin acts as a reducing agent, donating electrons to the dye and causing its decolorization.

Electrochemical Characterization in Research Settings

The electrochemical properties of 2,6-Dibromophenolindophenol are central to its application as a redox indicator. A key parameter is its standard redox potential (E°'), which quantifies its tendency to accept electrons. For 2,6-Dibromophenolindophenol, the standard redox potential has been reported as +0.217 V google.com. This positive redox potential indicates that it is a good oxidizing agent, readily accepting electrons from substances with a more negative redox potential.

Spectroscopic Properties Pertinent to Research Methodologies

The utility of this compound as an indicator is directly tied to its distinct spectroscopic properties, which are in turn influenced by its redox state and the pH of the surrounding medium.

Chromogenic Transitions and Wavelength Maxima in Analytical Applications

The most prominent spectroscopic feature of 2,6-Dibromophenolindophenol is its dramatic color change upon reduction. In its oxidized form, the compound is blue in alkaline and neutral solutions. Upon reduction, it becomes colorless. This chromogenic transition is the basis for its use in various analytical assays.

While specific wavelength maxima (λmax) for the oxidized and reduced forms of this compound are not explicitly detailed in the provided search results, it is a common characteristic of indophenol dyes to exhibit significant changes in their absorbance spectra upon a change in redox state google.com. For analytical purposes, the concentration of the oxidized form is typically monitored by measuring the absorbance at its λmax. As the dye is reduced, the absorbance at this wavelength decreases, providing a quantitative measure of the extent of the reaction.

pH Dependence on Redox Potential and Colorimetric Response in Research Assays

The redox potential and the colorimetric response of 2,6-Dibromophenolindophenol are significantly dependent on the pH of the solution. The reduction of the indophenol involves the uptake of protons, meaning the equilibrium of the redox reaction is influenced by the hydrogen ion concentration.

The pKa value for 2,6-Dibromophenolindophenol is reported to be 5.7 studylib.net. This value represents the pH at which the acidic and basic forms of the indicator are in equal concentration. The color of the indicator is also pH-dependent. In its oxidized state, it is reported to be colorless in acidic solutions and blue in solutions with a pH above its transition range karazin.uagoogle.com. This pH sensitivity is a critical consideration in designing and interpreting assays that utilize this compound, as the pH must be carefully controlled to ensure that the observed color change is due to the redox reaction of interest and not a change in the ambient pH.

Methodological Applications of 2,6 Dibromophenolindophenol Sodium Salt in Contemporary Research

Utilization in Quantitative Analytical Techniques

There is a lack of specific studies detailing the use of 2,6-Dibromophenolindophenol Sodium Salt for the spectrophotometric determination of analytes in research specimens.

No established titrimetric procedures using this compound as the titrant or indicator for analyte quantification were found in the available research.

Role in Enzyme Activity Assays and Biochemical Pathway Investigations

Specific protocols or research findings on the use of this compound for assaying dehydrogenase or reductase activities could not be located.

While indophenol (B113434) dyes are used in photosynthesis research, specific studies employing the 2,6-dibromo- derivative as an electron acceptor were not identified.

There is no available data to specifically describe the monitoring of enzymatic reactions using the redox state changes of this compound.

Application in Antioxidant Capacity Assessments in Research

Direct Antioxidant Scavenging Assays

No published research is available to describe the use of this compound in direct antioxidant scavenging assays.

Indirect Evaluation of Oxidative Stress Markers in Vitro

No published research is available to detail the application of this compound for the indirect evaluation of oxidative stress markers in vitro.

Employment in Specialized Chemical Sensing and Indicator Systems

Development of Chemo-Sensors for Research Applications

No published research is available on the development of chemosensors for research applications utilizing this compound.

Novel Indicator Formulations for Material Science Research

No published research is available regarding the use of this compound in novel indicator formulations for material science research.

Advanced Research Perspectives and Innovations Involving 2,6 Dibromophenolindophenol Sodium Salt

Integration with Nanomaterials for Enhanced Analytical Performance

The synergy between indophenol (B113434) dyes and nanomaterials has unlocked new possibilities for creating highly sensitive and efficient analytical systems. By combining the distinct properties of nano-scale materials with the redox-active nature of DBPIP, researchers are developing next-generation sensors and analytical tools.

The adsorption of indophenol dyes onto the surface of nanomaterials is a critical area of study for applications ranging from sensing to environmental remediation. Research into the adsorption of the closely related 2,6-Dichlorophenolindophenol sodium salt onto nano-magnesium oxide (MgO) surfaces provides significant insights. ekb.eg In these studies, nano-MgO was shown to be an effective adsorbent for the dye from aqueous solutions. ekb.egresearchgate.net

The process was found to be spontaneous under the studied experimental conditions. ekb.egresearchgate.net Thermodynamic analysis revealed that the adsorption process is exothermic, as the extent of adsorption decreased with an increase in temperature, with 298 K (25 °C) being the optimal temperature. ekb.egresearchgate.net The experimental data fit the Freundlich isotherm model better than the Langmuir model, suggesting a heterogeneous adsorption surface on the nano-MgO. ekb.egresearchgate.net

Table 1: Adsorption Characteristics of 2,6-Dichlorophenolindophenol Sodium Salt on Nano-MgO

ParameterFindingSource
Adsorbent Nano-Magnesium Oxide (MgO) ekb.egresearchgate.net
Adsorption Model Best fit with the Freundlich isotherm model ekb.egresearchgate.net
Optimal Temperature 298 K (25 °C) ekb.egresearchgate.net
Thermodynamics (ΔG) Negative values, indicating a spontaneous process ekb.egresearchgate.net
Effect of pH Adsorption value changed with varying acidic function ekb.egresearchgate.net

Development of Nanoparticle-Enhanced Detection Systems

Nanoparticles are instrumental in the fabrication of advanced sensors with superior sensitivity and selectivity. While direct studies on DBPIP are emerging, research on analogous phenolic compounds demonstrates the potential of this approach. For instance, an electrochemical sensor for the detection of 2,6-Dinitrophenol (DNP) was successfully developed using a nanocomposite of silver nanoparticles decorating a chitosan/strontium stannate (Ag-decorated Chitosan/SrSnO₃) matrix. mdpi.com

This type of sensor leverages the high surface area and catalytic properties of the nanocomposite to enhance the electrochemical signal of the analyte. mdpi.com The system exhibited a low limit of detection (LOD) and high sensitivity, showcasing the power of integrating nanomaterials into sensor design. mdpi.com Such platforms, often employing methods like differential pulse voltammetry, offer a reliable and efficient means for detecting trace amounts of phenolic compounds. mdpi.com

Table 2: Performance of a Nanocomposite-Based Electrochemical Sensor for 2,6-Dinitrophenol

ParameterValue/DescriptionSource
Analyte 2,6-Dinitrophenol (2,6-DNP) mdpi.com
Sensor Material Ag-decorated Chitosan/SrSnO₃ Nanocomposite mdpi.com
Detection Method Differential Pulse Voltammetry mdpi.com
Limit of Detection (LOD) 0.18 ± 0.0088 µM mdpi.com
Sensitivity 54.032 µA µM⁻¹ cm⁻² mdpi.com
Application Potential for environmental monitoring and healthcare safety mdpi.com

Mechanistic Studies on Novel Reactions Involving Sodium Salts in Catalysis

Understanding the fundamental reaction mechanisms of DBPIP sodium salt is crucial for its application in catalysis and redox-based assays. Research in this area focuses on the intricate ionic interactions and the kinetics of its electron transfer pathways.

The ionic nature of DBPIP sodium salt plays a pivotal role in its chemical behavior in solution. The interactions between the indophenol anion and various cations can significantly influence reaction equilibria and mechanisms. Studies on similar dye systems have shown that dyes with anionic groups interact strongly with oppositely charged molecules, such as cationic surfactants. researchgate.net These interactions can lead to the formation of dye aggregates or stable ion-pair associates, which is detectable by changes in the dye's absorption spectrum. researchgate.netmdpi.com

The structure of the cation itself can lead to very specific interactions. mdpi.com For instance, computational studies on Reichardt's dye, a solvatochromic betaine (B1666868) dye, revealed that cations with a delocalized positive charge on an aromatic ring (like imidazolium) can engage in specific electronic interactions with the dye's orbitals. mdpi.com These cation-dye interactions are critical in understanding the solvation shell structure and can influence the dye's stability and reactivity in ionic liquids or other polar media. mdpi.com The study of these dissimilar associations helps to build a more complete picture of the non-Coulomb and π-electronic forces that govern molecular interactions in solution. mdpi.com

2,6-Dibromophenolindophenol is well-known as a redox indicator, and the kinetics of its reduction are central to its analytical applications. The reaction is often complex, involving multiple steps and the potential formation of reactive intermediates. researchgate.net A classic example is the reduction of the similar compound, 2,6-Dichlorophenolindophenol (DCPIP), by ascorbic acid (Vitamin C), a reaction widely used for quantitative analysis. wikipedia.org

Derivatization and Structural Modifications for Tailored Research Applications

Modifying the core structure of 2,6-Dibromophenolindophenol is a promising strategy for developing new molecules with tailored properties for specific research and technological applications. By adding or changing functional groups, chemists can fine-tune the compound's solubility, absorption wavelength, redox potential, and binding affinity.

Indophenol and its related compounds, while largely obsolete as textile colorants, serve as important intermediates in the synthesis of other dye classes, such as sulphur dyes. researchgate.net Furthermore, they are synthesized in-situ during oxidative hair coloration processes. researchgate.net A key area of modern research is the synthesis of novel indophenol derivatives for advanced applications. For example, new types of near-infrared (NIR) dyes have been synthesized by condensing p-N,N-dialkylaminoanilines with other reagents, demonstrating that the core indophenol structure can be adapted to absorb light at different wavelengths. researchgate.net

The synthetic strategies to achieve these modifications are diverse, often involving catalyzed reactions to form new rings or add substituents. Methodologies analogous to those used in the synthesis of other complex heterocycles, such as transition-metal-catalyzed cyclizations or electrophilic additions, can be applied to create a library of indophenol derivatives with unique characteristics for use in materials science and as biological probes. mdpi.com

Synthesis of Analogs for Modified Redox Properties

The synthesis of analogs of 2,6-dibromophenolindophenol sodium salt provides a valuable avenue for modulating its redox properties, thereby tailoring its functionality for specific research applications. The core strategy in creating these analogs revolves around introducing different substituent groups onto the indophenol framework, which can significantly alter the electron density distribution within the molecule and, consequently, its reduction potential.

Early research into indophenol dyes explored the synthesis of various substituted derivatives, including dibromo substitution products of phenol (B47542) indophenol. scilit.com This foundational work demonstrated the feasibility of creating a library of indophenol compounds with varied substitution patterns. The general synthesis of indophenol dyes often involves the oxidative coupling of a phenol with a p-aminophenol or a substituted p-phenylenediamine. By selecting appropriately substituted precursors, a range of analogs can be systematically prepared.

For instance, to synthesize analogs of 2,6-dibromophenolindophenol with modified redox properties, one could start with substituted phenols or N,N-dialkylanilines. The introduction of electron-donating groups (such as alkyl or alkoxy groups) onto the aromatic rings is expected to lower the redox potential, making the analog easier to reduce. Conversely, the incorporation of electron-withdrawing groups (like nitro or additional halogen groups) would likely increase the redox potential, rendering the analog a stronger oxidizing agent.

A key example of a structurally related compound is 2,6-dichlorophenolindophenol (DCPIP), which has a well-characterized redox potential of +0.217 V. nih.gov The synthesis of DCPIP analogs has been explored to fine-tune this property for various biochemical assays. By drawing a parallel, it can be inferred that systematic modifications to the 2,6-dibromophenolindophenol structure would yield a similar spectrum of redox potentials.

The table below illustrates hypothetical analogs of 2,6-dibromophenolindophenol and the predicted effect of substituents on their redox potential, based on established principles of physical organic chemistry.

Substituent on Phenol RingSubstituent on Aniline (B41778) RingPredicted Effect on Redox Potential
-OCH3-HDecrease
-CH3-HDecrease
-H-NO2Increase
-Cl-HIncrease
-H-N(CH3)2Decrease

Interactive Data Table: Predicted Redox Potential Shifts in 2,6-Dibromophenolindophenol Analogs

Note: The following is a conceptual representation. Actual redox potentials would require experimental determination.

Analog NameSubstituent(s)Predicted Redox Potential Shift
2,6-Dibromo-3'-methyl-phenolindophenol3'-MethylLower
2,6-Dibromo-3'-nitro-phenolindophenol3'-NitroHigher
2,6-Dibromo-4'-methoxy-phenolindophenol4'-MethoxyLower
2,6,3',5'-Tetrabromo-phenolindophenol3',5'-DibromoHigher

Exploration of Structure-Activity Relationships for Research Tool Development

The exploration of structure-activity relationships (SAR) is crucial for the rational design of novel research tools based on the this compound scaffold. By systematically altering the molecular structure and observing the corresponding changes in biological or chemical activity, researchers can develop analogs with enhanced specificity, sensitivity, or novel functionalities for use as redox probes, indicators, or modulators of biochemical pathways.

The development of such research tools often begins with understanding how structural modifications impact the fundamental properties of the molecule, such as its redox potential, pKa, and spectral characteristics. For example, in the closely related 2,6-dichlorophenolindophenol (DCPIP), its utility as an artificial electron acceptor in studies of mitochondrial electron transport is directly linked to its redox potential, which is similar to that of cytochrome c. nih.gov This allows it to intercept electrons at a specific point in the electron transport chain, a function that is highly dependent on its chemical structure.

The halogen substituents (bromine in this case) on the phenol ring play a significant role in determining the redox properties of the indophenol dye. Altering the number or position of these halogens, or replacing them with other groups, would directly impact the molecule's activity as a redox indicator. For instance, increasing the electron-withdrawing nature of the substituents would likely result in a more potent oxidizing agent.

Furthermore, modifications to the aniline ring can be exploited to introduce new functionalities. For example, the incorporation of reactive groups could allow for the covalent attachment of the dye to proteins or other biomolecules, creating targeted redox probes. Alternatively, the addition of fluorescent moieties could lead to the development of ratiometric probes that report on the redox state of a system through changes in fluorescence emission. The development of amine-reactive redox probes like phenazine (B1670421) ethosulfate (arPES) for electrochemical biosensors illustrates the potential of such strategies. nih.gov

The table below outlines potential structural modifications to 2,6-dibromophenolindophenol and their anticipated impact on its utility as a research tool.

Structural ModificationPotential Application as a Research ToolRationale
Introduction of a sulfhydryl-reactive maleimide (B117702) groupSite-specific labeling of proteins with a redox-active probeAllows for covalent attachment to cysteine residues, enabling the study of protein redox state.
Attachment of a fluorescent dye (e.g., fluorescein)Ratiometric fluorescent redox sensorThe redox state of the indophenol moiety could quench or enhance the fluorescence of the attached dye.
Incorporation of a lipophilic alkyl chainMembrane-potential probeIncreased hydrophobicity could facilitate partitioning into cellular membranes to report on transmembrane electron transport.
Replacement of bromine with iodineHeavy-atom-containing probe for crystallographic studiesThe heavier halogen could aid in phasing for X-ray crystallography of proteins that bind the dye.

Interactive Data Table: Structure-Activity Relationship Concepts for 2,6-Dibromophenolindophenol-Based Research Tools

Desired Tool CharacteristicStructural Feature to IncorporateExample Application
Higher Redox PotentialElectron-withdrawing groups (e.g., -NO2)Oxidizing substrate for specific enzymes
Lower Redox PotentialElectron-donating groups (e.g., -OCH3)More sensitive indicator for weak reducing agents
Targeted DeliveryBioconjugation handle (e.g., -COOH, -NH2)Probing the redox environment of specific cellular compartments
Enhanced Spectral PropertiesExtended π-conjugationDevelopment of indicators for different wavelengths

By systematically synthesizing and characterizing such analogs, a comprehensive understanding of the structure-activity relationships for the 2,6-dibromophenolindophenol class of compounds can be established, paving the way for the creation of a versatile toolkit for biochemical and cell biology research.

Future Directions and Emerging Research Avenues for 2,6 Dibromophenolindophenol Sodium Salt

Computational Modeling and Simulation of Redox Interactions

The vibrant color and redox activity of 2,6-Dibromophenolindophenol Sodium Salt are rooted in its distinct molecular structure and electronic properties. Computational chemistry provides a powerful lens to investigate these characteristics at a quantum level, offering predictions and insights that can guide future experimental work.

Detailed research findings from computational studies, particularly on related dihalophenolindophenol dyes, have laid a foundation for understanding these molecules. earthlinepublishers.com Density Functional Theory (DFT) has been employed to investigate the tautomerism, a phenomenon where molecules exhibit structural isomerism, in dihalophenolindophenol dyes. earthlinepublishers.com Studies using DFT methods, such as B3LYP/6-311++G(d,p), have successfully calculated the heat of formation and Gibbs free energy, confirming the electronic stability of various tautomeric forms. earthlinepublishers.com These computational approaches also allow for the prediction of spectroscopic properties, including IR and UV-VIS spectra, which are crucial for identifying and characterizing these compounds. earthlinepublishers.com

Time-Dependent Density Functional Theory (TD-DFT) is another critical tool, used to model the electronic absorption and emission spectra of complex dyes. rsc.org This methodology is instrumental in understanding the color and photochemical behavior of indophenol (B113434) derivatives. rsc.org For instance, TD-DFT calculations can predict the absorption wavelengths (λmax) and help elucidate how structural modifications, such as the type and position of halogen atoms, influence the electronic transitions and, consequently, the dye's color and redox potential. rsc.org Such simulations are vital for designing new dye molecules with tailored properties for specific applications, like advanced redox indicators or components in dye-sensitized solar cells. rsc.orgresearchgate.net

Table 1: Computational Methods in Phenolindophenol Research

Computational Method Application in Dye Research Insights Gained
Density Functional Theory (DFT) Ground-state geometry optimization, calculation of formation energies, and investigation of tautomerism. earthlinepublishers.comresearchgate.net Provides data on molecular stability, preferred structural conformations, and quantum chemical properties. earthlinepublishers.com
Time-Dependent DFT (TD-DFT) Simulation of UV-Visible absorption and emission spectra. rsc.org Predicts color, helps understand electronic transitions, and guides the design of dyes with specific optical properties. rsc.orgresearchgate.net

| Molecular Dynamics (MD) | Simulation of dye behavior in different solvent environments or interacting with biological macromolecules. | Reveals information on solvation effects, conformational changes, and binding interactions. |

By applying these computational models specifically to this compound, researchers can precisely map its electron density distribution, predict its behavior in complex chemical environments, and simulate its interactions with various redox partners. This in-silico approach accelerates the discovery process, allowing for the rational design of new experiments and applications.

Expansion into New Biological and Chemical Research Disciplines

While 2,6-Dibromophenolindophenol and its chlorinated analog, 2,6-Dichloroindophenol, are well-established as redox indicators, particularly for the determination of ascorbic acid (Vitamin C), their potential extends far beyond this classical use. thermofisher.comwikipedia.orglobachemie.com The core indophenol structure is a versatile scaffold for developing new functional molecules. wikipedia.org

Emerging applications are being explored in various fields:

Biosensors: The redox-active nature of the phenolindophenol backbone makes it an excellent candidate for electrochemical biosensors. Researchers can immobilize the dye on electrode surfaces to detect specific analytes. The reaction of the target analyte with an enzyme can produce a substance that reduces the indophenol dye, leading to a measurable electrical signal. This principle is already being investigated for determining the enzymatic activity of glucose oxidase, using gold nanoparticles as a platform. thermofisher.com

Materials Science: Indophenol derivatives are recognized for their potential use in advanced materials such as lubricants, liquid crystal displays, and organic electronics. earthlinepublishers.comwikipedia.org Their ability to accept and donate electrons makes them suitable for creating redox-active polymers and charge-transfer complexes, which are fundamental components in organic semiconductors and batteries.

Environmental Monitoring: The Berthelot reaction, which produces an indophenol dye, is a classic method for detecting ammonia. wikipedia.org Modern adaptations of this chemistry could lead to the development of sensitive and selective colorimetric or spectrophotometric sensors for environmental pollutants. For instance, methods for determining ammonium (B1175870) ions in water and other samples are based on the formation of indophenol. researchgate.net

Pharmaceutical Analysis: The oxidative coupling reactions that form indophenol dyes can be adapted for the quantitative analysis of various pharmaceutical compounds. This has been demonstrated in methods developed for certain drugs, where the drug reacts with other reagents to form a stable and colored indophenol dye that can be measured spectrophotometrically. researchgate.net

The unique properties conferred by the bromine atoms in this compound—such as their influence on the redox potential and solubility—may offer advantages over the more commonly used chlorinated derivatives in these new applications. Future research will likely focus on harnessing these subtle but significant differences.

Challenges and Opportunities in the Application of Phenolindophenol Derivatives in Modern Research

Despite the vast potential, the broader application of this compound and related compounds faces several challenges. Addressing these hurdles presents significant opportunities for innovation in synthetic chemistry and material science.

One of the primary challenges lies in the synthesis of indophenol dyes. Traditional chemical routes often involve aggressive reagents, high temperatures, and multi-step processes that can lead to low yields and the formation of impurities. mdpi.com For example, the historical Heumann synthesis for indigo, a related dye, required harsh conditions. mdpi.com The condensation of carbazole (B46965) with p-nitrosophenol to create indophenol precursors was found to be highly sensitive to temperature, with lower temperatures being critical for obtaining a purer product and higher yield. google.com Developing greener, more efficient synthetic methods, potentially using enzymatic catalysts like unspecific peroxygenases (UPOs), represents a major opportunity. mdpi.com Biocatalytic routes could offer milder reaction conditions and greater selectivity, although challenges such as cofactor costs and enzyme turnover numbers must be overcome. mdpi.com

Another challenge is the stability of the dye. Indophenol compounds can be sensitive to light, pH, and strong oxidizing or reducing agents, which can limit their shelf-life and applicability in certain environments. chemicalbook.com

Table 2: Challenges and Opportunities for Phenolindophenol Derivatives

Aspect Challenges Opportunities
Synthesis Use of harsh reagents, low yields, impurity formation in traditional methods. mdpi.comgoogle.com Development of green, biocatalytic synthesis routes (e.g., using enzymes); optimization of reaction conditions for higher purity and yield. mdpi.com
Stability Sensitivity to pH, light, and strong redox agents. chemicalbook.com Creation of more robust derivatives through structural modification; formulation strategies to enhance stability in products.
Functionality Limited to specific redox potential ranges; solubility issues in certain solvents. Computational modeling to design derivatives with tailored redox potentials and solubility; synthesis of novel analogs with expanded functional groups. earthlinepublishers.com

| Commercialization | High cost of precursors and complex manufacturing processes for specialized derivatives. mdpi.com | Discovery of more economical synthetic pathways; identification of high-value applications (e.g., in diagnostics, electronics) to justify costs. |

The opportunity lies in overcoming these limitations through rational design, guided by the computational models discussed previously. By systematically modifying the molecular structure—for example, by introducing different substituents on the phenolic or aniline (B41778) rings—researchers can fine-tune the compound's properties. This could lead to the development of a new generation of phenolindophenol derivatives with enhanced stability, specific redox potentials, and improved solubility, unlocking their full potential in cutting-edge scientific and technological fields.

Q & A

Q. What is the primary application of 2,6-dibromophenolindophenol sodium salt in biochemical assays?

This compound is widely used as a redox indicator due to its reversible color change between oxidized (blue) and reduced (colorless) states. It is particularly valuable in quantifying reducing agents like vitamin C (ascorbic acid) in enzymatic assays, where it serves as an electron acceptor . Its bromine substituents enhance stability compared to chloro analogues (e.g., DCIP), making it suitable for prolonged experiments under varying pH and temperature conditions .

Q. How should stock solutions of this compound be prepared and standardized?

Dissolve the compound in deionized water at a concentration of 1–10 mM. Filter-sterilize the solution to remove particulates, and store it in amber vials at 4°C to prevent photodegradation. Standardize the solution spectrophotometrically at its λ_max (typically ~610 nm for the oxidized form), using an extinction coefficient (ε) derived from literature or calibration curves . For precise assays, verify the redox capacity by titrating against a known concentration of ascorbic acid .

Q. What precautions are necessary when handling this compound in cell-based assays?

Avoid exposure to light and oxygen, as both accelerate degradation. Use anaerobic buffers (e.g., nitrogen-purged) for redox-sensitive experiments. Cytotoxicity should be assessed via dose-response curves, as high concentrations may interfere with cellular viability or mitochondrial function .

Advanced Research Questions

Q. How do the electrochemical properties of this compound compare to its chloro analogue (DCIP)?

The bromine substituents lower the redox potential (E₀) compared to DCIP (E₀ ≈ +0.22 V vs. +0.67 V for DCIP at pH 7), making it a milder oxidizing agent . This property allows selective detection of stronger reducing agents in complex biological matrices. The shift in E₀ can be quantified using cyclic voltammetry, with adjustments for pH-dependent behavior .

Q. What experimental strategies mitigate inconsistencies in redox assay data caused by compound instability?

  • Batch Variability: Pre-test each batch using a control reaction (e.g., ascorbic acid reduction) to confirm activity.
  • Interference Correction: Include blank reactions with assay components (e.g., enzymes, cofactors) to account for nonspecific redox interactions.
  • Kinetic Monitoring: Use real-time spectrophotometry to track reaction progress, as endpoint measurements may underestimate degradation .

Q. How can researchers optimize the use of this compound in voltage-clamp studies of ion channels?

While direct evidence for this compound in ion channel studies is limited, structural analogues like 2,6-dimethylphenol provide insights. For example, voltage-dependent block kinetics can be modeled using holding potentials (e.g., −70 mV to −150 mV) to assess state-specific binding (resting vs. inactivated channels). Fit data to a modified Woodhull equation to estimate dissociation constants (Kd) for inactivated states .

Methodological Troubleshooting

Q. Why might observed redox potentials deviate from literature values in specific experimental conditions?

Deviations arise from:

  • pH Effects: Redox potential is pH-dependent; ensure buffers match reported conditions (e.g., phosphate buffer at pH 6.4 for vitamin C assays) .
  • Ionic Strength: High salt concentrations alter activity coefficients; use ionic strength adjusters (e.g., KCl) to maintain consistency .
  • Temperature: Calibrate equipment to account for thermal drift in electrochemical measurements .

Q. How can researchers address solubility limitations in non-aqueous systems?

For organic solvent compatibility, prepare a methanolic stock solution (≤5% v/v in final assay). Sonication or mild heating (≤40°C) may enhance dissolution. Alternatively, use surfactants like Tween-20 at sub-CMC concentrations to stabilize colloidal dispersions without interfering with redox activity .

Comparative Analysis

Q. When should this compound be preferred over DCIP in redox assays?

Choose the brominated derivative for:

  • Enhanced Stability: Superior resistance to photodegradation in long-term experiments.
  • Lower Redox Potential: To avoid over-oxidation of sensitive substrates (e.g., thiol-containing compounds). DCIP remains preferable for high-throughput applications requiring rapid equilibration due to faster reaction kinetics .

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